molecular formula C17H25BrN2O2 B13914121 Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate

Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate

Cat. No.: B13914121
M. Wt: 369.3 g/mol
InChI Key: LFEWBJNNIBBHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a bromophenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The bromophenyl group is introduced through a substitution reaction, and the tert-butyl carbamate group is added via a carbamation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromophenyl group or the carbamate group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the carbamate group can influence the compound’s stability and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((1r,4r)-4-((4-chlorophenyl)amino)cyclohexyl)carbamate
  • Tert-butyl ((1r,4r)-4-((4-fluorophenyl)amino)cyclohexyl)carbamate
  • Tert-butyl ((1r,4r)-4-((4-methylphenyl)amino)cyclohexyl)carbamate

Uniqueness

Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl N-[4-(4-bromoanilino)cyclohexyl]carbamate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-15-10-8-14(9-11-15)19-13-6-4-12(18)5-7-13/h4-7,14-15,19H,8-11H2,1-3H3,(H,20,21)

InChI Key

LFEWBJNNIBBHLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.